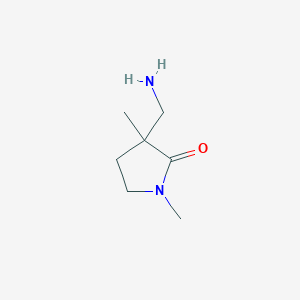
5-Amino-2-ethylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-ethylpyridine-3-carboxylic acid: is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with a nitrating agent to introduce a nitro group at the 5th position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the carboxylation of the resulting 5-amino-2-ethylpyridine can be carried out using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-ethylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-amino-2-ethylpyridine-3-methanol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or alkyl halides in the presence of a base.
Major Products:
Oxidation: 5-Oxo-2-ethylpyridine-3-carboxylic acid.
Reduction: 5-Amino-2-ethylpyridine-3-methanol.
Substitution: 5-Halo-2-ethylpyridine-3-carboxylic acid or 5-Alkylamino-2-ethylpyridine-3-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Amino-2-ethylpyridine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The amino and carboxylic acid groups play a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity. The ethyl group at the 2nd position may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
- 5-Amino-2-methylpyridine-3-carboxylic acid
- 5-Amino-2-propylpyridine-3-carboxylic acid
- 5-Amino-2-ethylpyridine-4-carboxylic acid
Comparison: Compared to 5-Amino-2-ethylpyridine-3-carboxylic acid, these similar compounds differ in the length and position of the alkyl group or the position of the carboxylic acid group. These structural variations can lead to differences in their chemical reactivity, biological activity, and physical properties. For instance, the presence of a longer alkyl chain may increase the compound’s hydrophobicity, while the position of the carboxylic acid group can influence its acidity and binding interactions.
Properties
IUPAC Name |
5-amino-2-ethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBVKMBURCAMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)





![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)






